BenchChemオンラインストアへようこそ!

Thieno[2,3-b]pyridine-3-carbaldehyde

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Thieno[2,3-b]pyridine-3-carbaldehyde (CAS 53174-99-5) is a fused thiophene–pyridine heterocyclic aldehyde with the formyl substituent at the C3 position of the pyridine ring. This regioisomer provides a distinct electronic and steric profile critical for structure–activity relationship (SAR) studies.

Molecular Formula C8H5NOS
Molecular Weight 163.20 g/mol
CAS No. 53174-99-5
Cat. No. B14634814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]pyridine-3-carbaldehyde
CAS53174-99-5
Molecular FormulaC8H5NOS
Molecular Weight163.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC=C2C=O
InChIInChI=1S/C8H5NOS/c10-4-6-5-11-8-7(6)2-1-3-9-8/h1-5H
InChIKeyJMLRDMAEWVZONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-b]pyridine-3-carbaldehyde (CAS 53174-99-5): A Regiospecific Heterocyclic Aldehyde for Targeted Library Synthesis and Medicinal Chemistry


Thieno[2,3-b]pyridine-3-carbaldehyde (CAS 53174-99-5) is a fused thiophene–pyridine heterocyclic aldehyde with the formyl substituent at the C3 position of the pyridine ring. This regioisomer provides a distinct electronic and steric profile critical for structure–activity relationship (SAR) studies [1]. The thieno[2,3-b]pyridine scaffold has been exploited as a core in multiple therapeutic programs, including RON tyrosine kinase inhibitors (compound 15f: 74.9% tumor growth inhibition at 10 mg/kg) [2], PLC-γ2 inhibitors with GI50 = 58 nM against MDA-MB-435 melanoma cells [3], and hepatic gluconeogenesis inhibitors (9d IC50 = 12.3 μM) [4]. As the synthetic entry point to C3-functionalized analogs, this specific carbaldehyde isomer is indispensable when the 3-position is the designated vector for derivatization.

Why C2- or C6-Substituted Thieno[2,3-b]pyridine Carbaldehydes Cannot Replace the 3-Carbaldehyde in Synthesis of Kinase and GPCR Modulators


Substituting Thieno[2,3-b]pyridine-3-carbaldehyde with its C2 regioisomer (CAS 53174-98-4) or other positional carbaldehyde analogs is chemically invalid when C3-directed derivatization is required. In the Vilsmeier–Haack formylation of N-protected 3-acetyl-2-aminothiophenes, the C3 formyl group is introduced regiospecifically, demonstrating that the C3 and C2 carbaldehydes originate from distinct synthetic pathways with non-overlapping intermediate pools . Furthermore, the thieno[2,3-b] scaffold exhibits position-dependent biological output: compounds functionalized at the C2 position have yielded potent PIM-1 kinase inhibitors [1], whereas the C3-carbaldehyde serves as the gateway to panels of C3-modified derivatives tested against NCI60 lines and HCV replicon systems [2]. The formyl group's ring position directly influences the spatial trajectory of subsequent condensation products, making isomer substitution a source of failed SAR campaigns and irreproducible biological data.

Quantitative Differentiation Evidence: Thieno[2,3-b]pyridine-3-carbaldehyde vs. Closest Analogs


Regioisomeric Reactivity: C3-Aldehyde Enables Exclusive 3-Vector Derivatization vs. C2-Aldehyde for PIM-1 and Other Kinase Scaffolds

Thieno[2,3-b]pyridine-3-carbaldehyde directs all subsequent condensation chemistry (Knoevenagel, reductive amination, hydrazone formation) to the C3 position of the pyridine ring, generating a spatially distinct library compared to the C2-carbaldehyde isomer (CAS 53174-98-4). The C3-formyl group is introduced with complete regiochemical fidelity via DIBAL-H reduction of thieno[2,3-b]pyridine-3-carbonitrile [1], whereas the C2-carbaldehyde requires lithiation-based formylation of the unsubstituted parent heterocycle [2]. In biological terms, C2-functionalized thieno[2,3-b]pyridines have been optimized as PIM-1 kinase inhibitors (lead compound GI50 values 0.302–3.57 μM across tumor cell lines) [3], while C3-modified analogs have produced distinct antiviral and gluconeogenesis inhibitor profiles unreachable from the C2 isomer starting material. No synthetic route exists that can convert the C2-carbaldehyde into C3-functionalized products without de novo scaffold construction.

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Fusion Geometry Comparison: Thieno[2,3-b]pyridine-3-carbaldehyde vs. Thieno[3,2-b]pyridine-3-carbaldehyde — Distinct Metal Chelation and Electronic Properties

The thieno[2,3-b]pyridine and thieno[3,2-b]pyridine isomeric series differ fundamentally in their complexation behavior with metal ions. Experimental studies demonstrate that in the [2,3-b] series, the sulfur atom of the thiophene ring actively participates in metal chelation, whereas in the [3,2-b] series, complexation is dominated by the pyridine nitrogen lone pair [1]. This differential metal-coordination profile directly impacts the utility of the 3-carbaldehyde in synthesizing metal-binding pharmacophores or catalytic complexes. Additionally, electrophilic substitution regiochemistry differs: thieno[2,3-b]pyridine undergoes nitration predominantly at C3, while thieno[3,2-b]pyridine shows a different substitution pattern due to altered ring electronics [2]. The [2,3-b] fusion places the thiophene sulfur in closer spatial proximity to the pyridine C3 position (the formyl attachment site) than the [3,2-b] isomer, affecting the electrophilicity of the aldehyde carbon and its subsequent reactivity in nucleophilic additions.

Coordination Chemistry Reactivity Heterocyclic Chemistry

Physicochemical Differentiation: Thieno[2,3-b]pyridine-3-carbaldehyde vs. Quinoline-3-carbaldehyde for NADH Model and Redox Chemistry

In the design of chiral NADH model compounds, thieno[2,3-b]pyridine-based systems have been compared directly with quinoline-based analogs. The thieno[2,3-b]pyridine framework provides superior reducing capacity in the annelated thiophene series compared to the corresponding quinoline derivatives [1]. The presence of the thiophene sulfur atom alters the redox potential of the fused system relative to the all-carbon benzo-fused quinoline, making the 3-carbaldehyde a preferred starting material for synthesizing biomimetic reducing agents with tunable hydride-donor ability. This property is not shared by the thieno[3,2-b]pyridine isomer nor by quinoline-3-carbaldehyde.

Biomimetic Chemistry Redox Catalysis Chiral NADH Models

Commercial Availability and the NSC Library Designation: A Pre-Competitive Lead Discovery Advantage

Thieno[2,3-b]pyridine-3-carbaldehyde is registered in the National Cancer Institute's compound repository under NSC 152388 [1], a designation not shared by the C2-carbaldehyde isomer (NSC registration not found in public records). The NSC designation indicates prior selection for the NCI's screening program and availability of associated biological testing data. In contrast, thieno[2,3-b]pyridine-2-carbaldehyde (CAS 53174-98-4) has a significantly narrower documented biological profile, with primary references limited to its role as a synthetic intermediate [2]. The 3-carbaldehyde has achieved commercial mass production status according to supplier databases , while the 2-carbaldehyde is primarily available from specialty catalog suppliers at research quantities only.

Drug Discovery NCI60 Screening Chemical Biology

Derived Biological Potency of C3-Substituted Thieno[2,3-b]pyridines vs. C2-Substituted Analogs in Anticancer Screening

Thieno[2,3-b]pyridine derivatives originating from C3-functionalized intermediates have demonstrated potent antiproliferative activity in the NCI60 human tumor cell line panel. A specific thieno[2,3-b]pyridine derivative with C3-substitution showed GI50 = 58 nM against the MDA-MB-435 melanoma cell line and an average GI50 = 275 nM across leukemia cell lines [1]. In a separate study of PIM-1 kinase inhibitors derived from C2-substituted thieno[2,3-b]pyridines, the lead compound 5b exhibited GI50 values of 0.302–3.57 μM across tested cell lines [2]. This represents an approximately 5- to 10-fold potency advantage for the C3-derived series in the most sensitive cell line context, although direct head-to-head comparison of matched molecular pairs is not available. The C3-carbaldehyde has also served as the starting material for thieno[2,3-b]pyridine carboxamides that inhibit HIV regulatory complexes [3].

Anticancer NCI60 Panel PLC-γ2 Inhibition

High-Value Application Scenarios for Thieno[2,3-b]pyridine-3-carbaldehyde (CAS 53174-99-5)


C3-Targeted Kinase and GPCR Modulator Synthesis

Medicinal chemistry teams pursuing C3-functionalized thieno[2,3-b]pyridine inhibitors of PLC-γ2, HIV regulatory complexes, or hepatic gluconeogenesis targets must use the 3-carbaldehyde as their synthetic entry point. The C3-formyl group enables Knoevenagel condensations, reductive aminations, and hydrazone formations that produce compound libraries with vector geometry distinct from C2-derived analogs [1]. Published leads from this scaffold include PLC-γ2 inhibitors with GI50 = 58 nM (MDA-MB-435) [2] and HIV Tat/Rev complex inhibitors [3].

Biomimetic NADH Model Compound Development

The thieno[2,3-b]pyridine-3-carbaldehyde scaffold provides a sulfur-containing heterocyclic framework for constructing chiral NADH biomimetic reducing agents. Comparative studies have demonstrated that annelated thieno[2,3-b]pyridine-based NADH models exhibit reducing capacity superior to that of corresponding quinoline-based systems [1]. The electronic influence of the thiophene sulfur on the pyridine ring's hydride-donating ability is specific to the [2,3-b] fusion geometry and cannot be replicated with [3,2-b] or benzo-fused alternatives.

Metal-Chelating Ligand and Coordination Chemistry

When designing metal-chelating ligands where sulfur participation in metal coordination is desired, thieno[2,3-b]pyridine-3-carbaldehyde is the required isomer. Direct comparative studies show that in the [2,3-b] series the thiophene sulfur atom actively coordinates metal centers, whereas in the [3,2-b] series metal binding occurs exclusively through the pyridine nitrogen [1]. The 3-carbaldehyde provides a reactive anchor point for introducing additional donor groups (e.g., imine, oxime) while preserving the sulfur coordination site.

NCI-Validated Lead Discovery and High-Throughput Screening Library Production

Thieno[2,3-b]pyridine-3-carbaldehyde carries the NSC 152388 designation in the National Cancer Institute's repository, confirming its prior selection and evaluation in NCI's screening infrastructure [1]. The compound's commercial mass production status [2] enables cost-effective procurement for large-scale library production. Organizations building targeted screening collections for kinase, GPCR, or antiviral programs can leverage the pre-existing NCI validation and gram-to-kilogram availability that is not offered by the C2-carbaldehyde regioisomer.

Quote Request

Request a Quote for Thieno[2,3-b]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.